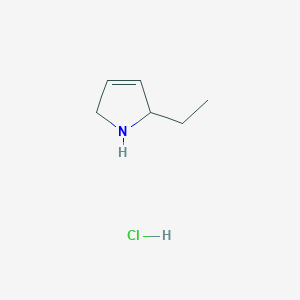

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride

Description

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic organic compound featuring a partially unsaturated pyrrolidine ring with an ethyl substituent at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClN, with a molecular weight of 149.62 g/mol (calculated from constituent atomic weights). The compound’s structure combines the reactivity of the dihydropyrrole core with the steric and electronic effects of the ethyl group, making it distinct from simpler dihydro-pyrrole derivatives.

Properties

IUPAC Name |

2-ethyl-2,5-dihydro-1H-pyrrole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h3-4,6-7H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKDOLJYFHFNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the reaction of ethylamine with 2,5-dihydro-1H-pyrrole under acidic conditions to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In industrial settings, the production of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The ethyl group or the pyrrole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrrole compounds .

Scientific Research Applications

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Table 1: Key Molecular Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| 2-Ethyl-2,5-dihydro-1H-pyrrole HCl | C₆H₁₂ClN | 149.62 | Not explicitly listed | 1 (HCl) | 1 (N) |

| 2,5-Dihydro-1H-pyrrole hydrochloride | C₄H₈ClN | 105.57 | 63468-63-3 | 1 (HCl) | 1 (N) |

| 1-[2-(2-Aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione HCl | C₁₁H₁₄ClNO₂ | 227.69 | EN300-6481920 | 2 (HCl, NH₂) | 3 (O, N) |

| 3-Pyrroline hydrochloride | C₄H₈ClN | 105.57 | 63468-63-3 | 1 (HCl) | 1 (N) |

Key Observations :

Substituent Effects: The ethyl group in the target compound increases its molecular weight by ~44 g/mol compared to the unsubstituted 2,5-dihydro-1H-pyrrole hydrochloride.

Hydrogen-Bonding Profiles: The target compound shares a single H-bond donor (HCl) and acceptor (ring nitrogen) with 3-pyrroline hydrochloride. In contrast, the aminoethoxy-substituted derivative (C₁₁H₁₄ClNO₂) exhibits enhanced H-bonding capacity (2 donors, 3 acceptors), which may influence crystallinity or biological activity .

Physicochemical and Reactivity Trends

- Solubility : The ethyl group in the target compound likely reduces aqueous solubility compared to the unsubstituted 2,5-dihydro-1H-pyrrole hydrochloride due to increased hydrophobicity.

- Stability : Protonation at the nitrogen (via HCl) stabilizes the dihydro-pyrrole ring against oxidation, a feature shared across hydrochloride salts of similar compounds .

- Synthetic Utility : The ethyl substituent may direct regioselectivity in further functionalization reactions, contrasting with the unsubstituted analog, which offers fewer steric constraints .

Biological Activity

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C6H11N·HCl

- Molar Mass : 139.62 g/mol

Biological Activity Overview

2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride exhibits various biological activities, primarily in antimicrobial and anticancer domains. Its structural features contribute to its interaction with biological systems, influencing enzyme activity and cellular processes.

The biological effects of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : The compound has shown potential against various microbial strains by disrupting their cellular integrity.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride:

Antimicrobial Activity

A study assessed the antimicrobial properties of the compound against common pathogens. The results indicated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies have demonstrated the cytotoxic effects of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |

Detailed Research Insights

A comprehensive study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of pyrrole derivatives, including 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride. The findings highlighted that modifications in the pyrrole ring significantly affected biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- Substituents on the pyrrole ring influenced both potency and selectivity towards different biological targets.

- Hydrophobic interactions played a crucial role in binding affinity to target enzymes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride with high purity?

Methodological Answer: The synthesis of pyrrole derivatives often involves multi-step sequences. For example, a modified Vilsmeier-Haack reaction can introduce formyl groups to pyrrole precursors (e.g., ethyl α-cyano-2-pyrrole acrylate), followed by hydrolysis and salt formation . Adjustments for the ethyl substitution may include alkylation of 2,5-dihydro-1H-pyrrole using ethyl halides in the presence of a base. Critical steps include:

- Reflux conditions : Maintain precise temperature control during phosphorylation and hydrolysis to avoid side reactions.

- Yield optimization : Crystallization from aqueous sodium acetate or ethyl acetate improves purity (typical yields: 59–80%) .

- Salt formation : React the free base with HCl gas in anhydrous ether to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of N–H stretching (3200–3400 cm⁻¹) and C=C vibrations (1600–1650 cm⁻¹) in the dihydropyrrole ring. Compare with NIST reference spectra for 2,5-dihydro-1H-pyrrole derivatives .

- ¹H NMR : Look for vinyl protons (δ 5.5–6.0 ppm, doublets) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the theoretical m/z of 136.12 (C₆H₁₀NCl).

Example NMR Data (D₂O):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl H (C3, C4) | 5.8–6.1 | Doublet |

| Ethyl CH₂ | 2.8–3.1 | Quartet |

| Ethyl CH₃ | 1.3–1.5 | Triplet |

Q. How should researchers handle storage and stability considerations for this hygroscopic hydrochloride salt?

Methodological Answer:

- Storage : Keep in airtight containers under nitrogen or argon at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) are critical .

- Stability Testing : Monitor via periodic NMR or HPLC to detect decomposition (e.g., free base formation or oxidation).

- Handling : Use anhydrous solvents (e.g., dry DMF or THF) during synthesis to avoid side reactions .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, particularly for handling anisotropic displacement parameters and twinning . WinGX provides a graphical interface for ORTEP diagrams to visualize ellipsoids and hydrogen bonds .

- Disorder Mitigation :

Case Study : A similar dihydropyrrole derivative showed improved refinement (R-factor <0.05) after applying rigid-bond restraints to the heterocyclic ring .

Q. How do hydrogen bonding patterns influence supramolecular assembly in solid-state configurations?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., N–H···Cl interactions). For 2-Ethyl derivatives, expect C(4) chains or R₂²(8) rings due to chloride ions acting as acceptors .

- Crystal Packing : The ethyl group may disrupt planar stacking, leading to herringbone arrangements. Use Mercury (CCDC) to analyze packing motifs and quantify intermolecular distances (<3.5 Å for strong H-bonds) .

Q. Example H-Bond Metrics

| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H···Cl | 3.1–3.3 | 155–165 | C(4) |

| C–H···O (solvent) | 3.4–3.6 | 140–150 | D |

Q. What computational methods model tautomeric equilibria in solution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compare the energy of tautomers (e.g., 2,5-dihydro vs. 1,2-dihydro forms). Include solvent effects (PCM model for water or DMSO) .

- NMR Validation : Compare computed chemical shifts (GIAO method) with experimental data to identify dominant tautomers.

Key Finding : For 2,5-dihydro-1H-pyrrole derivatives, the enamine form is typically more stable by 5–8 kcal/mol in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.